molecular formula C14H19NO4 B1271954 3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid CAS No. 67098-56-0

3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid

Cat. No. B1271954
CAS RN: 67098-56-0
M. Wt: 265.3 g/mol
InChI Key: PZRXRMWHLUUHFB-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is a compound of interest in the field of synthetic organic chemistry, particularly in the synthesis of peptides and amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids .

Synthesis Analysis

The synthesis of related Boc-protected amino acids has been achieved through various methods. For instance, an enantioselective synthesis of a Boc-protected amino acid starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate was reported, which involved a key step of preparing a sulfate from a diol using sulfuryl chloride . Another synthesis approach for a Boc-protected handle used in solid-phase peptide synthesis involved treating N-tert-butoxycarbonyl-(rho-hydroxy)benzhydrylamine with sodium iodoacetate under alkaline conditions, yielding an 82% success rate . These methods highlight the versatility and practicality of Boc-protected amino acids in synthetic applications.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids can significantly influence their reactivity and utility in synthesis. For example, the crystal structure of a Boc-protected tyrosine derivative revealed a trans-trans conformation of the Boc group and a folded conformation of the side chain, with the phenyl rings being perpendicular to one another . Such structural details are crucial for understanding the behavior of these compounds in chemical reactions and for designing peptides with desired conformations.

Chemical Reactions Analysis

Boc-protected amino acids are involved in various chemical reactions, particularly in peptide synthesis. The stability of the linkage between the C-terminal amino acid and a Boc-protected handle was demonstrated to be resistant to acidolysis, which is essential for the success of solid-phase peptide synthesis . Additionally, the cleavage of glycinamide from a Boc-protected handle-resin was achieved with high efficiency upon treatment with HF:anisole . These reactions underscore the importance of Boc-protected amino acids in the construction of peptides and their potential in drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids, such as solubility, stability, and reactivity, are pivotal for their application in synthesis. The Boc group itself is known for its stability under various conditions and its ability to be removed under mild acidic conditions without affecting other sensitive functional groups . This balance of stability and deprotection facility makes Boc-protected amino acids highly valuable in the field of peptide synthesis.

Scientific Research Applications

Enantioselective Synthesis

3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid plays a critical role in the enantioselective synthesis of amino acid derivatives. This compound is used for preparing derivatives of β-alanine, which are β-analogues of aromatic amino acids, through electrophilic attack processes. Such syntheses are significant in developing pharmaceuticals and studying biological processes (Arvanitis et al., 1998).

Synthesis of Amino Acid Derivatives

Research has also focused on synthesizing various functionalized amino acid derivatives using 3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid. These derivatives have shown potential in designing new anticancer agents, with some compounds demonstrating significant cytotoxicity against human cancer cell lines (Kumar et al., 2009).

Catalysis and Peptide Synthesis

This compound is utilized in catalysis, particularly in N-tert-butoxycarbonylation of amines. It is important in peptide synthesis due to its stability and resistance to racemization. The N-Boc moiety, derived from 3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, is crucial in protecting amine groups during peptide synthesis (Heydari et al., 2007).

Solid-Phase Synthesis Applications

It also finds application in solid-phase synthesis, serving as a handle for peptide alpha-carboxamides. This highlights its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry (Gaehde & Matsueda, 2009).

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRXRMWHLUUHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373182
Record name 3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid

CAS RN

67098-56-0
Record name 3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Hwang, H Ban, J Chen, J Ma, H Liu, P Lam… - Medicinal Chemistry …, 2021 - Springer
We report herein the synthesis and evaluation of phenyl ureas derived from 4-oxotetrahydropyrimidine as novel capsid assembly modulators of hepatitis B virus (HBV). Among the …
Number of citations: 7 link.springer.com
S Fu, Y Wen, B Peng, M Tang, M Shi, J Liu, Y Yang… - Bioorganic …, 2023 - Elsevier
Idiopathic pulmonary fibrosis (IPF) is a chronic, progressive, and devastating lung disease with a median survival of only 3–5 years. Due to the lack of effective therapy, IPF threatens …
Number of citations: 3 www.sciencedirect.com

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